N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS2/c1-28-16-7-4-5-13(9-16)20(27)26(12-15-6-2-3-8-24-15)21-25-19-17(23)10-14(22)11-18(19)29-21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOJABTYKKDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using a methylthiolating agent like methyl iodide.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group on the benzothiazole core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atoms on the benzothiazole core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for pharmaceutical applications in combating infections .
Anticancer Effects
The compound has demonstrated potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest it may interfere with DNA replication or protein synthesis pathways, which are critical for cancer cell survival .
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in cellular processes. For instance, it may inhibit Kv1.3 potassium channels implicated in immune responses, suggesting potential uses in immunology and related therapeutic areas .
Industrial Applications
Beyond its medicinal chemistry implications, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide may find applications in materials science due to its unique chemical properties. Its reactivity can be harnessed in the development of novel materials or as intermediates in the synthesis of other complex compounds.
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some showing significant activity comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell growth at micromolar concentrations. Further investigations revealed that it induced apoptosis through mechanisms involving mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and the benzothiazole core play crucial roles in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares core structural motifs with benzothiazolyl benzamides reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Chlorine’s larger atomic radius may increase steric hindrance but also lipophilicity. The 3-ethyl group in ’s compound adds steric bulk, which could reduce binding affinity to certain targets compared to the target’s pyridinylmethyl group .
’s dioxopyrrolidinyl substituent introduces a polar, hydrogen-bond-accepting motif, which may enhance solubility but reduce blood-brain barrier penetration compared to the target’s pyridine ring .
Molecular Weight and Bioactivity :
- The target compound (416 g/mol) has a higher molecular weight than ’s compound (385 g/mol) due to the pyridinylmethyl and methylsulfanyl groups. This may influence pharmacokinetic properties such as absorption and distribution.
- ’s compound (437 g/mol) surpasses both in molecular weight, primarily due to the dioxopyrrolidinyl and ethyl groups .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.42 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₂N₃OS |
| Molecular Weight | 385.42 g/mol |
| CAS Number | 892843-99-1 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in cancer cell signaling pathways. Studies indicate that it may inhibit pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells. This is primarily achieved through the activation of the p53 pathway, which regulates the cell cycle and promotes programmed cell death.
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.17 µM against VEGFR-2, indicating potent inhibitory activity comparable to established anticancer agents like sorafenib .
- Apoptosis Induction : In studies involving treatment with this compound, there was a notable increase in apoptotic cells (37.83% compared to 0.89% in untreated controls) after 24 hours, demonstrating its ability to trigger programmed cell death in cancer cells .
- Case Study : A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells, showing an 83% inhibition rate on VEGFR-2 compared to controls . This suggests its potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Activity
Preliminary assessments have indicated that derivatives of benzothiazole compounds, including this one, may possess antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) against VEGFR-2 | Mechanism of Action |
|---|---|---|
| This compound | 0.17 | RTK inhibition and apoptosis induction |
| Sorafenib | 0.069 | RTK inhibition |
| Other Benzothiazole Derivatives | Varies | Diverse mechanisms including apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with the benzothiazole amine core (e.g., 4,6-difluorobenzothiazol-2-amine). Use pyridine as a solvent and base to facilitate acylation with 3-(methylsulfanyl)benzoyl chloride.
-
Step 2 : Introduce the pyridinylmethyl group via nucleophilic substitution. Use K₂CO₃ in DMF for deprotonation and alkylation with (pyridin-2-yl)methyl chloride .
-
Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.1 molar ratio for acyl chloride to amine) and temperature (room temperature for acylation, 50–60°C for alkylation). Recrystallize from methanol for purity .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent (Acylation) | Pyridine | Enhances nucleophilicity |
| Reaction Time | 12–18 hours | Prevents side reactions |
| Purification | Column chromatography | Removes unreacted amine |
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of difluoro and methylsulfanyl groups. The pyridinylmethyl group’s protons appear as distinct multiplets (δ 4.5–5.0 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~440).
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions) to confirm solid-state packing .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the compound’s electronic properties and binding interactions?
- Approach :
-
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., benzothiazole ring) for nucleophilic attack .
-
Dock the compound into target enzymes (e.g., pyruvate:ferredoxin oxidoreductase, PFOR) using AutoDock Vina. Prioritize binding poses with sulfur-π interactions between methylsulfanyl and aromatic residues .
- Validation : Compare computed IR spectra with experimental data to refine force fields.
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If conflicting reports exist on antimicrobial efficacy:
- Step 1 : Replicate assays under standardized conditions (e.g., MIC in Mueller-Hinton broth).
- Step 2 : Test substituent effects (e.g., replace methylsulfanyl with sulfonyl to modulate lipophilicity) .
- Step 3 : Use metabolomics (LC-MS/MS) to identify off-target interactions (e.g., cytochrome P450 inhibition).
Q. How can the compound’s solubility and bioavailability be improved without altering core pharmacophores?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
